molecular formula C13H9F2NO B5816767 2,6-difluoro-N-phenylbenzamide

2,6-difluoro-N-phenylbenzamide

Cat. No.: B5816767
M. Wt: 233.21 g/mol
InChI Key: AIKOEZLWSYWGMW-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-phenylbenzamide is an organic compound with the molecular formula C13H9F2NO It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and an amide group attached to a phenyl ring

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-phenylbenzamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.

Result of Action

The interaction of this compound with SDH leads to changes in cellular metabolism and energy production. This can have a variety of effects at the molecular and cellular levels, potentially influencing cell growth, division, and survival. In particular, the compound has been found to exhibit moderate to good in vitro antifungal activities against several species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions produce the corresponding amines.

Scientific Research Applications

2,6-Difluoro-N-phenylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the phenyl group attached to the amide nitrogen.

    N-Phenylbenzamide: Does not have fluorine atoms on the benzene ring.

    2,6-Difluoro-3-methoxybenzamide: Contains a methoxy group in addition to the fluorine atoms.

Uniqueness

2,6-Difluoro-N-phenylbenzamide is unique due to the presence of both fluorine atoms and a phenyl group, which contribute to its distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, while the phenyl group provides additional sites for functionalization and interaction with biological targets.

Properties

IUPAC Name

2,6-difluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOEZLWSYWGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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